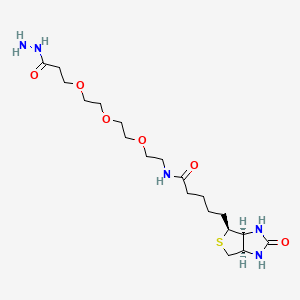

Biotin-PEG3-hydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Biotin-PEG3-hydrazide is a hydrazide-activated biotinylation reagent. It is primarily used to label glycoproteins and other carbohydrate-containing compounds that have oxidizable sugars or aldehydes. The hydrazine moiety in this compound reacts with an aldehyde to form semi-permanent hydrazone bonds . This compound combines the high specificity of biotin with the chemical reactivity of hydrazide, making it a valuable tool in various biochemical applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-hydrazide involves the conjugation of biotin with a polyethylene glycol (PEG) spacer and a hydrazide group. The process typically includes the following steps:

- Activation of biotin with a suitable activating agent.

- Conjugation of the activated biotin with a PEG spacer.

- Introduction of the hydrazide group to the PEG spacer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydrazide moiety.

Substitution: The hydrazide group can react with aldehydes to form hydrazone bonds.

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C19H35N5O6S

- Molecular Weight : 461.577 g/mol

- CAS Number : 1381861-94-4

- Solubility : Soluble in DMSO; limited solubility in water, making it suitable for various biochemical assays .

Key Applications

- Labeling Glycoproteins and Carbohydrate Compounds

-

Protein Purification and Detection

- The strong affinity between biotin and avidin enables the purification of biotinylated proteins using avidin or streptavidin-based affinity resins. This characteristic is particularly useful in applications such as enzyme-linked immunosorbent assays (ELISA), Western blotting, and dot blotting, where sensitive detection of proteins is required .

- Nanotechnology and Drug Delivery

- Studying Ligand-Receptor Interactions

- Bioconjugation Techniques

Case Study 1: Labeling of Serum Proteins

A study demonstrated the use of this compound for labeling active thioester proteins in serum samples. The labeled proteins were then purified using streptavidin-coated beads, showcasing the reagent's effectiveness in complex biological matrices .

Case Study 2: Glycoprotein Analysis

Research involving glycoproteins highlighted the ability of this compound to selectively label glycosylated antibodies. This method enhanced the detection sensitivity in immunoassays, proving beneficial for diagnostics in clinical settings .

Data Table: Comparison of Biotinylation Reagents

| Reagent | Solubility | Reaction Type | Applications |

|---|---|---|---|

| This compound | DMSO (limited in water) | Hydrazone formation with aldehydes | Glycoprotein labeling, drug delivery |

| TFPA-PEG3-Biotin | DMF/DMSO | Photoactivation | Antibody labeling |

| Biotin-PEG4-N3 | Water | Click chemistry | Protein tagging |

作用機序

Biotin-PEG3-hydrazide exerts its effects through the formation of hydrazone bonds with aldehyde groups. The hydrazine moiety reacts with aldehydes to form these bonds, which are semi-permanent and stable under physiological conditions. This mechanism allows for the specific labeling of glycoproteins and other carbohydrate-containing compounds .

類似化合物との比較

Biotin-PEG4-hydrazide: Similar to Biotin-PEG3-hydrazide but with a longer PEG spacer, providing increased hydrophilicity.

Biotin-PEG2-hydrazide: Has a shorter PEG spacer, which may affect its solubility and reactivity.

Uniqueness: this compound is unique due to its optimal PEG spacer length, which balances hydrophilicity and reactivity. This makes it particularly suitable for a wide range of biotinylation applications .

生物活性

Biotin-PEG3-hydrazide is a specialized biotinylation reagent that has gained attention in biochemical research for its ability to label glycoproteins and other carbohydrate-containing biomolecules. This compound combines biotin, a hydrophilic polyethylene glycol (PEG) spacer, and a hydrazide functional group, facilitating the formation of stable conjugates with target biomolecules. This article details the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

This compound has the following chemical characteristics:

- Chemical Formula : C₁₉H₃₅N₅O₆S

- Molecular Weight : Approximately 461.6 Da

- Solubility : Soluble in DMSO with limited solubility in water; stock solutions are typically prepared in DMSO before dilution in aqueous solutions .

The biological activity of this compound primarily stems from its ability to form hydrazone bonds with aldehyde functionalities present on glycoproteins and other biomolecules. The reaction occurs under slightly acidic conditions (pH 4 to 6), allowing for stable conjugation without significantly altering the biological activity of the labeled molecules. The PEG spacer enhances solubility and reduces steric hindrance, improving accessibility for subsequent analysis .

Applications

This compound is widely used in various biochemical applications, including:

- Labeling Glycoproteins : The compound specifically targets oxidizable sugars or aldehydes on glycoproteins, facilitating their detection and purification through streptavidin-biotin interactions.

- Antibody Labeling : It is commonly employed to biotinylate antibodies, particularly at glycosylation sites on the Fc region, enhancing their utility in immunoassays .

- Cellular Studies : Researchers utilize this reagent for tracking biomolecules within cellular systems due to the strong affinity between biotin and streptavidin.

Case Studies

-

Glycoprotein Labeling Efficiency :

A study evaluated the efficiency of this compound in labeling human serum albumin (HSA). The extent of biotinylation was quantified using a HABA-biotin assay, demonstrating that optimal labeling conditions resulted in a significant increase in binding affinity to streptavidin . -

Stability of Hydrazone Bonds :

Research focused on the stability of hydrazone bonds formed by this compound revealed that these bonds retain their integrity under physiological conditions, making them suitable for long-term studies involving protein interactions . -

Comparison with Other Biotinylation Reagents :

Comparative studies highlighted the advantages of this compound over other biotinylation reagents. It was found that proteins labeled with this compound exhibited reduced aggregation compared to those labeled with shorter or less hydrophilic spacers .

Data Table: Comparison of Biotinylation Reagents

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| This compound | Hydrazide | Optimal for glycoprotein labeling |

| Biotin-PEG2-amino | Amino group | Shorter PEG spacer; less steric hindrance |

| Biotin-PEG4-aldehyde | Aldehyde | Directly reactive; used for different conjugation strategies |

| Biotin-S-S-PEG | Disulfide link | Provides cleavable linkages; useful in controlled release applications |

| Biotin-PEG3-carboxylic acid | Carboxylic acid | Allows direct coupling without prior oxidation |

化学反応の分析

Reaction with Aldehydes (Hydrazone Formation)

Biotin-PEG3-hydrazide reacts with aldehyde groups to form stable hydrazone bonds. This reaction is critical for labeling glycoproteins or carbohydrates after periodate oxidation of sugar residues to generate aldehydes .

Key Conditions:

- pH: Optimal at 4–6 (e.g., sodium acetate buffer) .

- Reaction Time: 1–24 hours .

- Enhancement: Addition of aniline or sodium cyanoborohydride stabilizes the hydrazone linkage by reducing it to a secondary amine .

Applications:

- Labeling periodate-oxidized antibodies for Western blotting .

- Tagging glycoproteins in serum or plasma for pull-down assays .

Reaction with Carboxylic Acids (EDC-Mediated Coupling)

The hydrazide group can also react with carboxyl groups (-COOH) using carbodiimide chemistry. Ethylcarbodiimide (EDC) activates carboxyl groups, enabling amide bond formation with the hydrazide .

Key Conditions:

- pH: Neutral (e.g., phosphate-buffered saline) .

- Reagents: EDC and sulfo-NHS for enhanced efficiency .

- Targets: Aspartate, glutamate residues, or C-termini of proteins .

Efficiency Data:

| Reaction Component | Efficiency Improvement | Source |

|---|---|---|

| EDC + Sulfo-NHS | 2–3× higher yield | |

| This compound | 95% purity in conjugates |

Comparative Reactivity with Other Biotin Derivatives

This compound’s specificity distinguishes it from derivatives with alternative functional groups:

| Compound | Functional Group | Primary Reaction Partner |

|---|---|---|

| This compound | Hydrazide | Aldehydes, Carboxyls |

| Biotin-PEG3-Amine | Amine | Carboxyls (EDC-mediated) |

| Biotin-PEG3-Azide | Azide | Alkynes (Click Chemistry) |

| Biotin-PEG4-Aldehyde | Aldehyde | Hydrazides, Amines |

Reaction Optimization and Challenges

- Temperature: Reactions with aldehydes proceed efficiently at 37–57°C, with higher temperatures accelerating kinetics .

- Solubility: this compound is soluble in DMSO but has limited aqueous solubility, requiring pre-dissolution in organic solvents before aqueous dilution .

- Interference: Tris buffers or primary amines inhibit aldehyde-hydrazide reactions by competing for carbonyl groups .

Stability and Storage

- Storage: -20°C in desiccated conditions to prevent hydrolysis .

- Shelf Life: >12 months when protected from moisture and light .

This compound’s dual reactivity with aldehydes and carboxyls, combined with its PEG spacer for reduced steric hindrance, makes it indispensable in proteomics and glycobiology. Its applications range from diagnostic assays to advanced research on protein interactions, supported by robust experimental data and optimized protocols .

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N5O6S/c20-24-17(26)5-7-28-9-11-30-12-10-29-8-6-21-16(25)4-2-1-3-15-18-14(13-31-15)22-19(27)23-18/h14-15,18H,1-13,20H2,(H,21,25)(H,24,26)(H2,22,23,27)/t14-,15-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMSZDYSRRYIJV-MPGHIAIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。